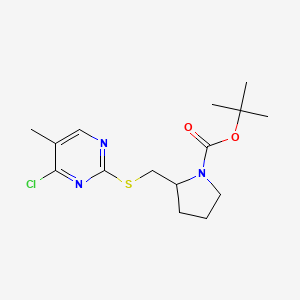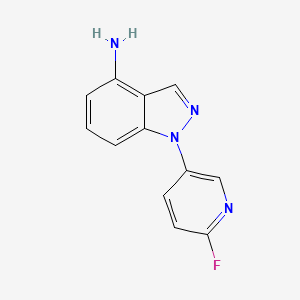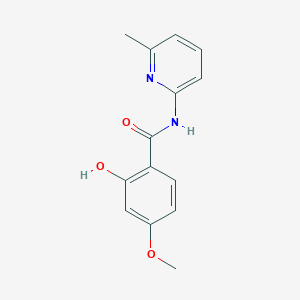
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol is a chemical compound with the molecular formula C17H19ClN2OS and a molecular weight of 334.871 g/mol . This compound belongs to the phenothiazine class, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenothiazine core structure.
Chlorination: The phenothiazine core is chlorinated at the 8th position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Alkylation: The chlorinated phenothiazine is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the dimethylamino propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the phenothiazine ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors (D2) and serotonin receptors (5-HT2A), which are implicated in the regulation of mood and behavior.
Pathways Involved: By antagonizing these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic and antiemetic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its antipsychotic and sedative effects.
Fluphenazine: Used in the treatment of schizophrenia and other psychotic disorders.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 1st position and the dimethylamino propyl group at the 10th position contribute to its unique receptor binding profile and therapeutic effects .
Propiedades
Número CAS |
63834-01-5 |
|---|---|
Fórmula molecular |
C18H21ClN2O2S |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]-1-methoxyphenothiazin-3-ol |
InChI |
InChI=1S/C18H21ClN2O2S/c1-20(2)7-4-8-21-14-9-12(19)5-6-16(14)24-17-11-13(22)10-15(23-3)18(17)21/h5-6,9-11,22H,4,7-8H2,1-3H3 |
Clave InChI |
NQBIIZCLITWWOH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC(=CC(=C31)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)

![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)



![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)




![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
